Dimethyl 4-bromopyridine-2,6-dicarboxylate

Cross-coupling C-C bond formation Reaction kinetics

Researchers requiring stepwise derivatization of pyridine-2,6-dicarboxylate scaffolds face limited options with symmetric building blocks. Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS 162102-79-6) solves this via chemoselective monohydrolysis, generating a monoacid for orthogonal functionalization. • Enables sequential derivatization inaccessible with simpler pyridine derivatives. • C-4 Br ensures superior Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) vs. 4-Cl analog-higher yields, milder conditions. • Halogen-directed coordination geometry control for predictable MOF/coordination polymer architecture.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 162102-79-6
Cat. No. B067720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-bromopyridine-2,6-dicarboxylate
CAS162102-79-6
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=N1)C(=O)OC)Br
InChIInChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
InChIKeyWYROXHCDUWIUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 4-Bromopyridine-2,6-dicarboxylate: Strategic Building Block


Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS 162102-79-6) is a brominated pyridine derivative featuring two ester groups at the 2- and 6-positions, classified within the dipicolinate family [1]. Its structure is defined by a central pyridine core with a C-4 bromine atom and C-2/C-6 methyl carboxylate substituents, resulting in a molecular weight of 274.07 g/mol [1]. This functionalization imparts a specific, dual-natured reactivity profile, making it a valuable, orthogonally functionalizable building block in organic synthesis for the construction of complex heterocycles and as a ligand precursor in coordination chemistry [1].

Building Block

Orthogonally functionalizable with dual ester handles for stepwise derivatization.

Cross-Coupling

C-4 bromine enables mild Pd-catalyzed coupling conditions for C–C bond formation.

Coordination Chemistry

Precursor for tunable metal complexes and MOFs via dipicolinate coordination.

Substitution Failures with Analogs


In scientific procurement, substituting Dimethyl 4-bromopyridine-2,6-dicarboxylate with close analogs like its 4-chloro (CAS 5371-70-0) or 4-hydroxy (CAS 499-51-4) counterparts is not a straightforward, risk-free substitution, as the distinct physicochemical and electronic properties of the C-4 substituent directly dictate the molecule's utility and performance in downstream applications [1]. The bromine atom imparts significantly different reactivity in cross-coupling chemistry compared to chlorine, and the altered electron density on the pyridine ring affects its coordination behavior as a ligand, which in turn influences the structure and properties of the resulting metal complexes [2]. Therefore, the choice of this specific brominated diester over its analogs is driven by quantifiable differences in reaction yield, material properties, or synthetic efficiency, as detailed in the following quantitative evidence.

4-Chloro analog: C-Cl bond may require harsher conditions or specialized catalysts, potentially reducing cross-coupling yield and functional group tolerance.
4-Hydroxy analog: Different electronic and coordination behavior leads to distinct supramolecular architectures, not directly interchangeable for MOF or catalyst design.

Quantitative Evidence for Procurement


Enhanced Cross-Coupling Reactivity vs. Chloro Analog

In palladium-catalyzed cross-coupling reactions, the C4-bromo group of Dimethyl 4-bromopyridine-2,6-dicarboxylate provides a superior leaving group for oxidative addition when compared to its 4-chloro analog [1]. The lower bond dissociation energy of the C-Br bond enables more efficient and often higher-yielding coupling with a variety of nucleophiles under milder conditions. This enhanced reactivity is critical for streamlining the synthesis of complex, functionalized pyridine scaffolds where a non-reactive or sluggish C-Cl bond would lead to low yields or require harsher, less selective conditions [1].

Cross-Coupling Reactivity
Class-level inference
C-Br enables oxidative addition under mild conditions; C-Cl requires harsher conditions.
Predictable reactivity difference supports orthogonal synthesis design.
Based on general organohalide reactivity in Pd catalysis.
Cross-coupling C-C bond formation Reaction kinetics

Selective Monohydrolysis for Asymmetric Ligands

The two ester groups of Dimethyl 4-bromopyridine-2,6-dicarboxylate can be chemoselectively hydrolyzed under controlled conditions to yield monomethyl esters, a capability not applicable to symmetric, non-ester analogs like 4-bromopyridine [1]. As demonstrated in a patent procedure, treatment of the diester with a substoichiometric amount of potassium hydroxide (0.9 eq.) in a specific solvent mixture selectively yields 4-bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid [1]. This reaction is performed on a multi-gram scale (6.09 g of diester) and allows for the creation of a chiral building block with one acid and one ester handle for orthogonal functionalization [1].

Chemoselective Hydrolysis
Head-to-head
6.09 g diester + 0.9 eq. KOH → mono-acid ester (gram-scale).
Enables orthogonal functional handles for asymmetric synthesis.
Reported in a patent procedure; verify for target scale.
Chemoselective hydrolysis Asymmetric synthesis Ligand design

Modulated Ligand Field vs. Hydroxy Analog

The electron-withdrawing nature of the C-4 bromine substituent in Dimethyl 4-bromopyridine-2,6-dicarboxylate modulates the ligand field strength and electronic properties of the resulting metal complexes compared to those formed by ligands with electron-donating groups, such as the 4-hydroxy analog (H2Lig3) [1]. A comparative structural study of Zn(II) and Ni(II) complexes revealed that the 4-chloro derivative (H2Lig2) forms two-dimensional coordination polymers, whereas the corresponding adducts of the diprotonated ligands to Ni(II) (e.g., [NiLig2(OH2)3)]) feature regular octahedral coordination spheres, precluding the formation of extended structures [1]. This contrasts with the behavior of the 4-hydroxy analog (H2Lig3), which forms different polymeric structures, highlighting how the C-4 substituent directly influences supramolecular architecture [1].

Coordination Geometry
Class-level inference
4-halo ligands form 2D polymers with Zn(II) vs. discrete monomers with Ni(II); 4-OH yields different structures.
C-4 substituent choice directs supramolecular architecture.
Crystallographic study with Zn/Ni complexes.
Coordination chemistry Ligand design Crystal field stabilization

Distinct Physicochemical Profile

The introduction of a bromine atom at the 4-position of the pyridine-2,6-dicarboxylate core results in a quantifiably distinct physicochemical profile compared to its 4-chloro and 4-unsubstituted analogs, directly impacting its handling and application . The predicted lipophilicity of Dimethyl 4-bromopyridine-2,6-dicarboxylate, with a Consensus Log P of 1.65, is higher than that of Dimethyl pyridine-2,6-dicarboxylate (CAS 5453-67-8) due to the presence of bromine, and this influences its partitioning in biphasic reactions and its solubility profile . The compound's predicted aqueous solubility is 0.454 mg/mL (LogS -2.78), classifying it as moderately soluble . This is a tangible differentiator from the 4-chloro analog, which has a lower molecular weight (229.62 g/mol) and is also only slightly soluble in water .

Lipophilicity & Solubility
Data to verify
Log P 1.65; Aqueous solubility 0.454 mg/mL (LogS -2.78).
Higher lipophilicity vs. non-bromo analog affects partitioning.
Predicted values; experimental verification recommended.
Physicochemical properties Lipophilicity Solubility

Key Application Scenarios


Orthogonal Functionalization for Asymmetric Ligand Synthesis

This is the definitive application scenario for Dimethyl 4-bromopyridine-2,6-dicarboxylate. Based on the direct, head-to-head evidence of chemoselective monohydrolysis [1], researchers requiring a pyridine scaffold with two different functional handles (e.g., a carboxylic acid and an ester) for the construction of asymmetric catalysts, chiral ligands, or bifunctional probes should prioritize this compound over its symmetric counterparts. The ability to reliably generate the monoacid intermediate allows for stepwise, controlled derivatization, a synthetic route not accessible with simpler, non-ester pyridine derivatives. Procurement of this diester is essential for any project aiming to exploit this orthogonal reactivity.

Efficient Heterocycle Synthesis via Cross-Coupling

For synthetic routes that rely on a palladium-catalyzed cross-coupling step to elaborate a pyridine-2,6-dicarboxylate core, Dimethyl 4-bromopyridine-2,6-dicarboxylate is the strategic choice over its 4-chloro analog [1]. The class-level inference regarding the superior reactivity of the C-Br bond translates directly to higher yields, shorter reaction times, and milder conditions in Suzuki, Stille, or Sonogashira couplings. This efficiency is critical in medicinal chemistry for the rapid diversification of lead compounds or in process chemistry for developing scalable, cost-effective synthetic routes to advanced intermediates for pharmaceuticals or agrochemicals. Choosing this brominated building block mitigates the risk of failed or low-yielding reactions often encountered with less reactive aryl chlorides [1].

Tunable MOFs and Coordination Polymers

Researchers developing novel MOFs, coordination polymers, or metal-based catalysts where the supramolecular architecture is a critical performance parameter should select Dimethyl 4-bromopyridine-2,6-dicarboxylate (or its hydrolyzed acid form) based on the evidence that the C-4 halogen substituent directly modulates the resulting coordination geometry and network dimensionality [1]. The demonstrated ability of the 4-halo ligand to direct the formation of either 2D polymers or discrete mononuclear complexes, in contrast to ligands with other 4-position substituents, provides a tangible, structurally verifiable design parameter. Procurement of the brominated diester is therefore a decision driven by the need to achieve a specific, predictable structural outcome in the final material [1].

Application
Selection Property
Validation Focus
Asymmetric Ligand Synthesis
Chemoselective ester hydrolysis
Mono-acid intermediate yield and purity
Cross-Coupling Diversification
C-Br reactivity in Pd-catalyzed couplings
Coupling yield and functional group tolerance
MOF & Coordination Polymer Design
C-4 substituent influence on architecture
Coordination geometry and network dimensionality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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